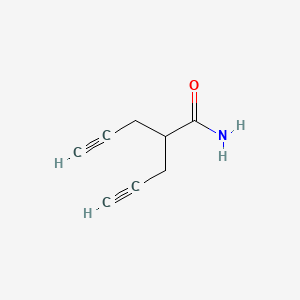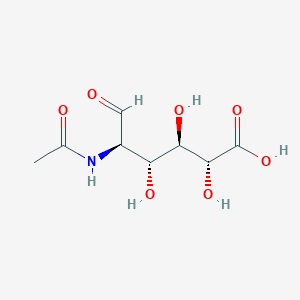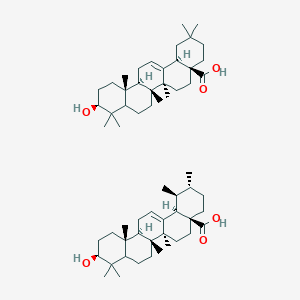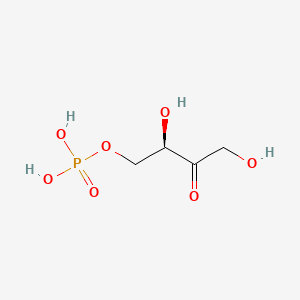
D-Erythrulose 4-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-erythrulose 4-phosphate is a ketotetrose phosphate that is D-erythrulose carrying a phosphono substituent at position O-4. It has a role as a bacterial metabolite. It derives from a D-erythrulose. It is a conjugate acid of a D-erythrulose 4-phosphate(2-). It is an enantiomer of a L-erythrulose 4-phosphate.
Wissenschaftliche Forschungsanwendungen
1. Role in MEP Pathway and Natural Compound Synthesis
D-Erythrulose 4-phosphate is integral to the methyl-D-erythritol 4-phosphate (MEP) pathway in plants, which synthesizes various natural compounds of biological and biotechnological importance. This pathway is targeted for developing new herbicides and antimicrobial drugs. Genetic manipulation of this pathway could enhance the production of medically and agriculturally significant compounds (Cordoba, Salmi, & León, 2009).
2. Enzymatic Conversion and Isomerization
An enzyme in beef liver has been identified that catalyzes the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate. This enzyme, termed 'erythrose-4-phosphate isomerase', shows a notable specificity for its substrates and plays a key role in the metabolic processes involving these compounds (Terada et al., 1985).
3. Metabolism in Microorganisms
D-Erythrulose 4-phosphate has been observed in the metabolism of certain microorganisms, such as Alcaligenes faecalis, indicating its broader biological significance beyond plant systems. This reveals its role in diverse biochemical pathways and potential applications in microbial biotechnology (Hiatt & Horecker, 1956).
4. Isoprenoid Biosynthesis
Research has shown that D-erythrulose 4-phosphate plays a significant role in isoprenoid biosynthesis, specifically in the methylerythritol phosphate pathway. This insight is crucial for understanding the biosynthesis of isoprenoids, which have various industrial and therapeutic applications (Koppisch, Blagg, & Poulter, 2000).
Eigenschaften
CAS-Nummer |
92175-70-7 |
|---|---|
Produktname |
D-Erythrulose 4-phosphate |
Molekularformel |
C4H9O7P |
Molekulargewicht |
200.08 g/mol |
IUPAC-Name |
[(2R)-2,4-dihydroxy-3-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h4-5,7H,1-2H2,(H2,8,9,10)/t4-/m1/s1 |
InChI-Schlüssel |
WUVPHPUDYOVMOE-SCSAIBSYSA-N |
Isomerische SMILES |
C([C@H](C(=O)CO)O)OP(=O)(O)O |
SMILES |
C(C(C(=O)CO)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(=O)CO)O)OP(=O)(O)O |
Andere CAS-Nummern |
92175-70-7 |
Synonyme |
D-erythrulose 4-phosphate erythrulose 4-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



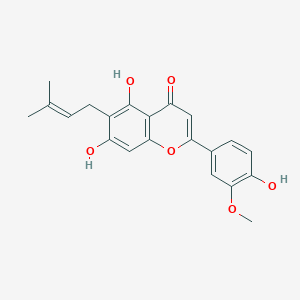
![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)
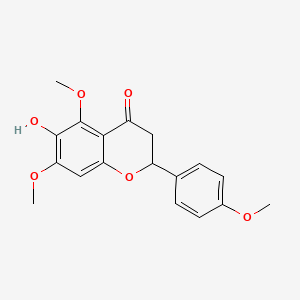
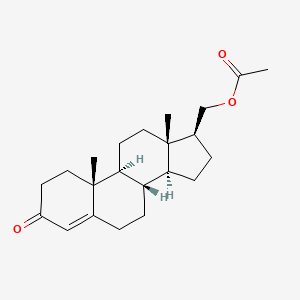
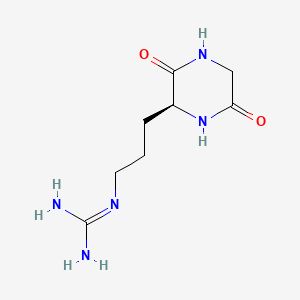
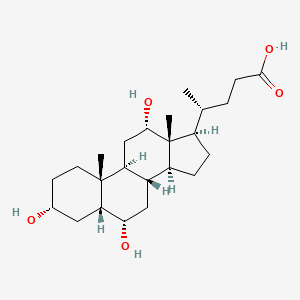
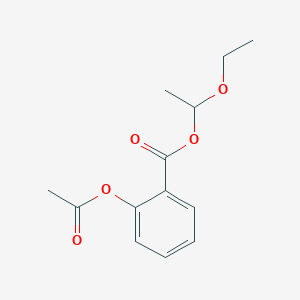

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)

